molecular formula C13H26N2O2 B11782554 (R)-1-Boc-2-((R)-sec-butyl)piperazine

(R)-1-Boc-2-((R)-sec-butyl)piperazine

Cat. No.: B11782554
M. Wt: 242.36 g/mol
InChI Key: CEOFDGBRMUSCDU-MNOVXSKESA-N
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Description

®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to interact with various molecular targets. This compound is particularly interesting due to its unique structural features, which include a tert-butyl group and a sec-butyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate typically involves the reaction of ®-sec-butylamine with tert-butyl 2-bromoacetate under basic conditions to form the corresponding tert-butyl 2-(®-sec-butylamino)acetate. This intermediate is then cyclized with ethylenediamine to form the piperazine ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or sec-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl carbazate

Uniqueness

®-tert-Butyl 2-(®-sec-butyl)piperazine-1-carboxylate is unique due to its chiral nature and the presence of both tert-butyl and sec-butyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-1-Boc-2-((R)-sec-butyl)piperazine, also known as (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O. The compound features a chiral center with both tert-butyl and sec-butyl groups in the R-enantiomer configuration. This chirality plays a crucial role in its pharmacological properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • CCR2b Receptor Antagonism : The compound has been identified as a CCR2b receptor antagonist, which is significant due to the receptor's involvement in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, indicating possible neuropharmacological applications. The binding affinities and selectivity against various receptors are areas of ongoing research.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
Antagonistic Effects Inhibition of CCR2b receptor, potentially reducing inflammation.
Neuropharmacological Potential Modulation of neurotransmitter systems, with implications for neurological disorders.
Enzymatic Interactions Potential interactions with enzymes involved in various biochemical pathways.

Study 1: CCR2b Antagonism

A study demonstrated that this compound effectively antagonizes the CCR2b receptor. This action was linked to reduced inflammatory markers in vitro, suggesting its utility in managing conditions characterized by chronic inflammation.

Study 2: Neuropharmacological Applications

Research indicated that piperazine derivatives like this compound can influence sigma receptors, which are implicated in pain modulation and neuroprotection. The compound's affinity for these receptors was assessed through competitive binding assays, revealing promising results for future therapeutic development .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar piperazine derivatives. The following table summarizes some structural analogs and their respective biological activities:

Compound Biological Activity
(S)-1-Boc-2-((S)-sec-butyl)piperazine Modulates sigma receptors; potential neuroprotective effects.
tert-Butyl carbamate Exhibits diverse pharmacological activities; less selective than piperazine derivatives.
tert-Butyl-N-methylcarbamate Known for its anti-inflammatory properties but lacks specificity compared to (R)-1-Boc derivatives.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (2R)-2-[(2R)-butan-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m1/s1

InChI Key

CEOFDGBRMUSCDU-MNOVXSKESA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1CNCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C1CNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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